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molecular formula C14H28O3Si B8538593 Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-

Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester, trans-

Cat. No. B8538593
M. Wt: 272.45 g/mol
InChI Key: OUOBFLNSBYINNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304412B2

Procedure details

200 mg (0.59 mmol) of the crude product from Example 9A (80% pure) are dissolved in 1.5 ml of diethyl ether. At RT, this solution is added dropwise to a suspension of 13.4 mg (0.35 mmol) of lithium aluminum hydride in 1.5 ml of diethyl ether. The mixture is stirred at RT for 20 h. 12 μl of water, 12 μl of 15% strength aqueous potassium hydroxide solution and 3 ml of diethyl ether are then added, and the mixture is stirred at RT for 30 min. The reaction mixture is then filtered through a cartridge charged with 2.4 g of silica gel and 2.4 g of Extrelut (mobile phase: dichloromethane/ethanol 10:1). The solvent is removed on a rotary evaporator and the residue is purified chromatographically on silica gel 60 (mobile phase: gradient cyclohexane/ethyl acetate 20:1→10:1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
13.4 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1]([O:8][CH:9]1[CH2:14][CH2:13][CH:12]([C:15](OC)=[O:16])[CH2:11][CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[K+]>C(OCC)C>[Si:1]([O:8][CH:9]1[CH2:10][CH2:11][CH:12]([CH2:15][OH:16])[CH2:13][CH2:14]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OC1CCC(CC1)C(=O)OC
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
13.4 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
12 μL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture is then filtered through a cartridge
ADDITION
Type
ADDITION
Details
charged with 2.4 g of silica gel and 2.4 g of Extrelut (mobile phase: dichloromethane/ethanol 10:1)
CUSTOM
Type
CUSTOM
Details
The solvent is removed on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
the residue is purified chromatographically on silica gel 60 (mobile phase: gradient cyclohexane/ethyl acetate 20:1→10:1)

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
[Si](C)(C)(C(C)(C)C)OC1CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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